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molecular formula C9H8N2O2 B1601516 6-Methoxyquinoxalin-2(1H)-one CAS No. 91192-32-4

6-Methoxyquinoxalin-2(1H)-one

Cat. No. B1601516
M. Wt: 176.17 g/mol
InChI Key: SYEUUDPGKMMKRU-UHFFFAOYSA-N
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Patent
US07863291B2

Procedure details

A 50% solution of ethyl 2-oxoacetate (18.47 mL, 93 mmol) in toluene was added to a solution of 4-methoxybenzene-1,2-diamine (10.73 g, 78 mmol) in ethanol (100 mL) at ambient temperature and the reaction was refluxed for 2 h. The reaction was concentrated in vacuo and crystallized from ethanol to afford a mixture of 6-methoxyquinoxalin-2(1H)-one and 7-methoxyquinoxalin-2(1H)-one (5.73 g, 32.50 mmol, 42% yield). MS (LC/MS) R.T.=0.68; [M+H]+=177.10.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 2-oxoacetate
Quantity
18.47 mL
Type
reactant
Reaction Step One
Quantity
10.73 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=C[C:3]([O:5][CH2:6][CH3:7])=O.COC1C=C(N)C(N)=CC=1.CO[C:20]1[CH:21]=[C:22]2[C:27](=CC=1)[NH:26][C:25](=[O:30])[CH:24]=[N:23]2>C1(C)C=CC=CC=1.C(O)C>[CH3:3][O:5][C:6]1[CH:7]=[C:27]2[C:22]([N:23]=[CH:24][C:25](=[O:30])[NH:26]2)=[CH:21][CH:20]=1

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ethyl 2-oxoacetate
Quantity
18.47 mL
Type
reactant
Smiles
O=CC(=O)OCC
Name
Quantity
10.73 g
Type
reactant
Smiles
COC=1C=C(C(=CC1)N)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2N=CC(NC2=CC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
crystallized from ethanol
CUSTOM
Type
CUSTOM
Details
to afford

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2N=CC(NC2=C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 32.5 mmol
AMOUNT: MASS 5.73 g
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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